2',3',5'-Tri-O-acetylguanosine

Catalog No.
S857462
CAS No.
6979-94-8
M.F
C16H19N5O8
M. Wt
409.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Tri-O-acetylguanosine

CAS Number

6979-94-8

Product Name

2',3',5'-Tri-O-acetylguanosine

IUPAC Name

[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C16H19N5O8

Molecular Weight

409.35 g/mol

InChI

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)

InChI Key

ULXDFYDZZFYGIY-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Synonyms

2’,3’,5’-Tri-O-acetylguanosine; Guanosine Triacetate; NSC 66387; Triacetylguanosine;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C

Specific Scientific Field: Nucleoside Chemistry

Summary:

2’,3’,5’-Tri-O-acetylguanosine: is a modified guanosine derivative with three acetyl groups attached to the hydroxyl groups at positions 2, 3, and 5. It is commonly used in nucleoside chemistry research.

Methods of Application:

Researchers employ several methods to study the properties and behavior of 2’,3’,5’-Tri-O-acetylguanosine:

Results and Outcomes:

2',3',5'-Tri-O-acetylguanosine is a modified nucleoside derivative of guanosine, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar are acetylated. This modification enhances its stability and solubility, making it a valuable compound in biochemical research and applications. The chemical structure consists of a guanine base attached to a ribose sugar, which is further modified by three acetyl groups.

, notably with reactive nitrogen species like peroxynitrite. Studies have shown that peroxynitrite can react with 2',3',5'-tri-O-acetylguanosine to form novel compounds, including nitroimidazole derivatives. This reaction pathway is significant in understanding the oxidative stress responses in biological systems and the potential formation of mutagenic compounds under pathological conditions .

Several methods exist for synthesizing 2',3',5'-tri-O-acetylguanosine, typically involving the acetylation of guanosine. Common synthetic approaches include:

  • Acetylation with Acetic Anhydride: Guanosine is treated with acetic anhydride in the presence of a base to yield 2',3',5'-tri-O-acetylguanosine.
  • Selective Protection: Using protecting groups selectively on hydroxyl groups before acetylation can enhance yields and purity.
  • Alternative Acetylating Agents: Other acetylating agents such as acetyl chloride can also be employed under controlled conditions.

These methods allow for efficient production of high-purity 2',3',5'-tri-O-acetylguanosine suitable for research applications .

2',3',5'-Tri-O-acetylguanosine has several applications in biochemical research:

  • Nucleotide Analog Studies: It serves as a model compound for studying nucleotide interactions and modifications.
  • RNA Synthesis: Used in synthesizing oligonucleotides for genetic research.
  • Drug Development: Investigated for potential therapeutic properties, particularly in antiviral and anticancer contexts.

Research has indicated that 2',3',5'-tri-O-acetylguanosine interacts with various biological molecules, including enzymes involved in nucleotide metabolism. Interaction studies often focus on how these modifications affect binding affinities and enzymatic activities. For instance, studies involving peroxynitrite highlight how oxidative stress can alter the compound's reactivity and lead to the formation of novel derivatives that may have different biological implications .

Several compounds share structural similarities with 2',3',5'-tri-O-acetylguanosine, including:

  • Adenosine: A nucleoside that lacks the acetyl modifications but shares similar biological roles.
  • Cytidine: Another nucleoside that can be modified similarly but has different base properties.
  • Uridine: Similar to cytidine but with a different base structure.

Comparison Table

CompoundStructureKey Differences
2',3',5'-Tri-O-acetylguanosineAcetylated guanosineThree acetyl groups at specific positions
AdenosineUnmodified nucleosideLacks acetyl groups; different base (adenine)
CytidineUnmodified nucleosideLacks acetyl groups; different base (cytosine)
UridineUnmodified nucleosideLacks acetyl groups; different base (uracil)

The uniqueness of 2',3',5'-tri-O-acetylguanosine lies in its specific modifications that enhance stability and solubility while maintaining the functional properties associated with guanosine.

Triacetylation Protocols and Protecting Group Strategies

The acetylation of guanosine’s hydroxyl groups at the 2', 3', and 5' positions is typically achieved using acetic anhydride (Ac₂O) under controlled conditions. A catalyst-free approach employing Ac₂O in acetic acid (AcOH) as a reusable solvent has emerged as a cost-effective method, yielding 2',3',5'-tri-O-acetylguanosine in 86–93% efficiency (Table 1). This protocol avoids traditional catalysts like DMAP (4-dimethylaminopyridine), which can contaminate products and complicate downstream reactions.

Alternative strategies involve selective protection of the guanine base. For instance, O⁶-tert-butyl and N²-bis(tert-butyloxycarbonyl) (Boc) groups are employed to shield reactive sites during phosphoramidite synthesis for RNA solid-phase assembly. These groups are acid-labile, enabling seamless deprotection post-oligonucleotide synthesis without damaging the sugar backbone.

Table 1: Comparison of Acetylation Methods for Guanosine

MethodCatalyst/SolventYield (%)Purity Considerations
Ac₂O/AcOH (reusable)None86–93No DMAP contamination
Ac₂O with DMAPDMAP in pyridine90–98Requires DMAP removal steps
Microwave-assistedAc₂O, 100°C95Risk of N-acetylation

Mitsunobu Reaction Applications for Functionalization

The Mitsunobu reaction facilitates O⁶-alkylation of 2',3',5'-tri-O-acetylguanosine, enabling the introduction of functional groups such as 2-(4-nitrophenyl)ethyl (NPE). However, challenges arise from triphenylphosphine oxide byproducts, necessitating chromatographic purification. Recent advancements use tert-butyl-based protecting groups to streamline synthesis. For example, O⁶-tert-butyl derivatives improve solubility and reduce side reactions during phosphoramidite preparation.

Fluorination and N²-Substitution Methodologies

Fluorination at the C8 position of the guanine base is achieved via diazotization with tert-butyl nitrite and HF/pyridine. This method avoids depurination, a common issue in aqueous fluorination. Electrochemical fluorination of guanosine tetraacetate yields 8-fluoroguanosine derivatives in 7.3% yield, though scalability remains a limitation.

N²-Substitution employs nucleophilic aromatic substitution (SₙAr) on 2-fluoro-2',3',5'-tri-O-acetylinosine. Primary and secondary amines displace the fluorine atom, generating N²-alkyl/aryl derivatives with 75–89% efficiency. For example, N²-benzylguanosine monophosphates exhibit translational inhibition in Ascaris suum, highlighting therapeutic potential.

Table 2: Fluorination and Substitution Outcomes

Reaction TypeReagents/ConditionsYield (%)Application
C8 Fluorinationt-BuONO, HF/pyridine65–78Radiolabeled tracer synthesis
N²-SubstitutionR-NH₂, DMF, 60°C75–89Antiparasitic drug development

Isotopic Labeling for Tracer Studies (¹³C,¹⁵N Derivatives)

Isotopic labeling integrates ¹³C and ¹⁵N atoms into guanosine for nuclear magnetic resonance (NMR) and mass spectrometry (MS). A ¹³C "tag" at C2 distinguishes ¹⁵N-labeled N1 and N2 atoms in RNA duplexes. Syntheses begin with [¹⁵N]-ammonium chloride or potassium cyanide, enabling cost-effective production of [1,NH₂-¹⁵N₂]-guanosine. Labeled derivatives are critical for studying cap-binding proteins in mRNA translation and viral replication mechanisms.

Peroxynitrite-Mediated Nitroimidazole Formation

Peroxynitrite (ONOO⁻), a potent biological oxidant, reacts with 2',3',5'-tri-O-acetylguanosine to yield structurally unique products. The primary reaction pathway involves the formation of 1-(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)-5-guanidino-4-nitroimidazole (Figure 1A) [3]. This product arises from peroxynitrite-induced oxidation of the guanine base, followed by rearrangement and nitro group incorporation. The reaction mechanism begins with one-electron oxidation of guanine, generating a guanine radical cation (G⁺- ), which undergoes nucleophilic attack by peroxynitrite-derived species.

The nitroimidazole product is exceptionally stable across a wide pH range (1–13) and resists hydrolytic degradation, making it a potential biomarker for peroxynitrite-mediated DNA damage [3]. Secondary products include 2',3',5'-tri-O-acetyl-8-nitroguanosine (8-NO₂Guo) and 2-amino-5-[(2,3,5-tri-O-acetyl-β-D-erythro-pentofuranosyl)amino]-4H-imidazol-4-one (Iz), formed through competing oxidation pathways (Table 1) [3].

Table 1: Major products of peroxynitrite reaction with 2',3',5'-tri-O-acetylguanosine

ProductStructureDetection MethodYield (%)
5-Guanidino-4-nitroimidazoleImidazole with nitro and guanidino groupsUV/vis, ESI-MS, NMR35–40
8-Nitroguanosine derivativeC8-nitro substitution on guanineHPLC, UV spectroscopy20–25
Imidazolone (Iz)Fused imidazole-4-one ringMass spectrometry15–20

Radical-Driven Cross-Linking with Amino Acids (Lysine/Arginine)

The guanine radical cation (G⁺- ) generated during oxidation serves as a critical intermediate for cross-linking with protein residues. In the presence of lysine-containing peptides, the ε-amino group nucleophilically attacks the C8 position of G⁺- , forming Nε-(guanin-8-yl)-lysine adducts [5]. This reaction proceeds via a radical recombination mechanism, with rate constants dependent on local pH and redox potential. Arginine residues also participate in cross-linking through their guanidinium groups, though with lower efficiency compared to lysine [4].

Mechanistic insights:

  • Lysine cross-linking:
    • The reaction exhibits pH-dependent kinetics, favoring neutral to slightly acidic conditions (pH 6–7) [5].
    • Secondary oxidation of the initial adduct produces spiroimino-trilysine-dihydantoin diastereomers, characterized by CD spectroscopy and NMR [5].
  • Arginine cross-linking:
    • Aromatic glyoxal-based cross-linkers (ArGOs) selectively target arginine residues, forming stable conjugates with 2',3',5'-tri-O-acetylguanosine [4].
    • The spacer length of ArGOs (e.g., 29.4–37.7 Å) determines cross-linking efficiency, with longer linkers enabling broader protein surface coverage [4].

Table 2: Cross-linking efficiency of amino acids with oxidized 2',3',5'-tri-O-acetylguanosine

Amino AcidCross-LinkerReaction Time (min)Yield (%)Major Adduct
LysineNone (radical)30–6040–50Nε-(guanin-8-yl)-lysine
ArginineArGO210–2060–70Arginine-glyoxal-guanine

Oxidative Generation of Guanine Radicals and Lesion Profiles

Oxidative stress induces multiple guanine lesions in 2',3',5'-tri-O-acetylguanosine, with distinct mechanistic pathways:

  • 8-Nitroguanine formation:

    • The nitro group at C8 labilizes the glycosidic bond, increasing depurination rates by 3–5× compared to unmodified guanosine [1].
    • 8-Nitroguanine mispairs with adenine during DNA replication, causing G→T transversions [1] [6].
  • Imidazolone (Iz) lesions:

    • Formed via further oxidation of 8-nitroguanine intermediates, Iz derivatives exhibit strong absorption at 310 nm, enabling UV-based detection [3].
  • Competing pathways:

    • Under high peroxynitrite flux, 8-nitroguanine undergoes secondary oxidation to 5-guanidinohydantoin, a mutagenic lesion with a characteristic mass shift of +16 Da [3] [6].

Lesion distribution analysis:

  • Relative abundance: 8-NO₂Guo (45%) > Iz (30%) > 5-guanidino-4-nitroimidazole (25%) [3].
  • Repair kinetics: 8-Nitroguanine is repaired 50% slower than 8-oxoguanine by base excision repair enzymes [1].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

409.12336258 g/mol

Monoisotopic Mass

409.12336258 g/mol

Heavy Atom Count

29

Dates

Modify: 2023-09-14

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